1-[4-(Difluoromethoxy)phenyl]propan-1-one chemical structure and properties
1-[4-(Difluoromethoxy)phenyl]propan-1-one chemical structure and properties
Technical Whitepaper: 1-[4-(Difluoromethoxy)phenyl]propan-1-one
Executive Summary
1-[4-(Difluoromethoxy)phenyl]propan-1-one (CAS: 83022-58-6), also known as 4'-(Difluoromethoxy)propiophenone, is a critical intermediate in organic synthesis and medicinal chemistry. It serves as a versatile building block for the development of pharmaceuticals, particularly in the modulation of lipophilicity and metabolic stability.
The compound features a propiophenone core substituted with a para-difluoromethoxy (-OCHF
Chemical Identity & Structural Analysis
The molecule consists of a phenyl ring linked to a propan-1-one (ethyl ketone) moiety and a difluoromethoxy ether. The electron-withdrawing nature of the fluorine atoms influences the acidity of the methine proton in the -OCHF
Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
| Property | Data | Source/Note |
| IUPAC Name | 1-[4-(Difluoromethoxy)phenyl]propan-1-one | Standard Nomenclature |
| CAS Number | 83022-58-6 | Registry |
| Molecular Formula | C | - |
| Molecular Weight | 200.18 g/mol | - |
| SMILES | CCC(=O)C1=CC=C(OC(F)F)C=C1 | Structure String |
| LogP (Predicted) | ~3.3 | Lipophilic |
| H-Bond Acceptors | 4 (Ketone O, Ether O, 2x F) | - |
| H-Bond Donors | 0 (Canonical) / 1 (Weak, C-H of CF | See Section 4 |
| Physical State | Low-melting solid or oil | Typical for class |
| Boiling Point | ~250–260 °C | Predicted |
Synthetic Pathways
The synthesis of 1-[4-(Difluoromethoxy)phenyl]propan-1-one can be approached via two primary routes: the direct difluoromethylation of the corresponding phenol (Method A) or Friedel-Crafts acylation (Method B). Method A is preferred in medicinal chemistry labs for its operational simplicity and high functional group tolerance.
Method A: Difluoromethylation of 4'-Hydroxypropiophenone (Preferred)
This protocol utilizes a difluorocarbene source to alkylate the phenolic oxygen. While chlorodifluoromethane (Freon-22) gas was historically used, modern protocols often employ sodium chlorodifluoroacetate or diethyl (bromodifluoromethyl)phosphonate to generate the carbene in situ, avoiding gaseous reagents.
Reagents:
-
Substrate: 4'-Hydroxypropiophenone[2]
-
Reagent: Sodium chlorodifluoroacetate (ClCF
CO Na) or ClCF H gas -
Base: Potassium carbonate (K
CO ) or Cesium carbonate (Cs CO ) -
Solvent: DMF or Acetonitrile (anhydrous)
Protocol (Sodium Chlorodifluoroacetate Route):
-
Dissolution: Dissolve 4'-hydroxypropiophenone (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add K
CO (2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide. -
Carbene Generation: Add Sodium chlorodifluoroacetate (2.5 eq).
-
Heating: Heat the mixture to 90–100 °C. At this temperature, the reagent decarboxylates to release difluorocarbene (:CF
). -
Reaction: The phenoxide attacks the highly electrophilic :CF
, followed by protonation (often from trace water or workup) to form the -OCHF ether. -
Workup: Dilute with water, extract with ethyl acetate, wash with brine, and dry over Na
SO . -
Purification: Flash column chromatography (Hexanes/EtOAc).
Method B: Friedel-Crafts Acylation
This route is viable if (difluoromethoxy)benzene is available.
-
Reactants: (Difluoromethoxy)benzene + Propionyl chloride.
-
Catalyst: AlCl
.[1] -
Conditions: DCM, 0 °C to RT.
-
Note: This method may yield ortho/para mixtures, requiring separation.
Visual Synthesis Workflow
Caption: Synthetic workflow for the difluoromethylation of 4'-hydroxypropiophenone via in-situ carbene generation.
Medicinal Chemistry Applications
The 4-(difluoromethoxy)phenyl moiety is a strategic structural alert in drug design. It is often employed to optimize the pharmacokinetic (PK) profile of a lead compound.
The "Lipophilic Hydrogen Bond Donor"
Unlike the trifluoromethoxy group (-OCF
-
H-Bond Donor: The C-H bond can act as a weak hydrogen bond donor to protein backbone carbonyls or water.
-
Bioisostere: It serves as a lipophilic bioisostere for hydroxyl (-OH) or thiol (-SH) groups, maintaining H-bond capability while significantly increasing membrane permeability.
Metabolic Stability
The -OCHF
-
Mechanism: The methoxy group is prone to O-demethylation by Cytochrome P450 enzymes (oxidative attack at the C-H bond).
-
Protection: The C-F bond strength and the electron-withdrawing nature of fluorine protect the adjacent C-H bond from oxidation, extending the half-life (
) of the drug.
Structure-Activity Relationship (SAR) Logic
Caption: Impact of the difluoromethoxy moiety on key drug-like properties.
Analytical Characterization
To validate the identity of synthesized 1-[4-(Difluoromethoxy)phenyl]propan-1-one, researchers should look for the following spectral signatures:
-
H NMR (Proton NMR):
-
~6.5–7.0 ppm (Triplet): The diagnostic signal for the -OCH F
proton. The coupling constant ( ) is typically large, around 70–75 Hz , causing the triplet to appear widely split. - ~7.9 ppm (Doublet): Aromatic protons ortho to the ketone.
- ~7.2 ppm (Doublet): Aromatic protons ortho to the ether.
-
~2.9 ppm (Quartet): Methylene protons (-CH
-CH ) of the propionyl group. -
~1.2 ppm (Triplet): Methyl protons (-CH
-CH ).
-
~6.5–7.0 ppm (Triplet): The diagnostic signal for the -OCH F
-
F NMR (Fluorine NMR):
-
~-80 to -85 ppm (Doublet): Diagnostic signal for the -OCHF
group. The doublet arises from coupling to the single geminal proton ( ).
-
~-80 to -85 ppm (Doublet): Diagnostic signal for the -OCHF
-
Mass Spectrometry (MS):
-
Molecular Ion:
200 [M] . -
Fragmentation: Loss of the ethyl group (
29) or the difluoromethyl group may be observed.
-
Safety & Handling
-
Hazards: As with many halogenated ketones, this compound should be treated as an irritant.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation or hydrolysis over long periods.
References
-
PubChem. (2025).[3][4] 1-[4-(Difluoromethoxy)phenyl]propan-1-one (CID 2368763).[5] National Library of Medicine. [Link][5]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4'-Hydroxypropiophenone synthesis - chemicalbook [chemicalbook.com]
- 3. 1-(4-(Difluoromethoxy)phenyl)propan-1-one | C10H10F2O2 | CID 2368763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-[4-(difluoromethoxy)phenyl]propan-1-one (C10H10F2O2) [pubchemlite.lcsb.uni.lu]
